Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to a carboxylate group
Scientific Research Applications
Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Mode of Action
It’s worth noting that the oxadiazole moiety is a common structural motif in many bioactive compounds, suggesting that en300-27103694 may interact with its targets via similar mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Future Directions
Preparation Methods
The synthesis of Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid to form the oxadiazole ring. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Comparison with Similar Compounds
Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
Sodium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Sodium;5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate: Contains a nitrophenyl group, which can lead to different chemical and biological properties.
Sodium;5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4.Na/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGARTXPUQRYLRJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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